2-Bromobenzyl-(2-methoxyphenyl)ether

Description

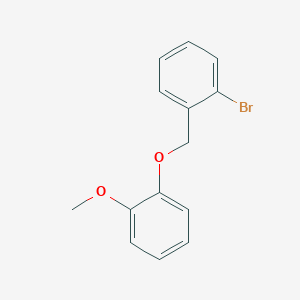

2-Bromobenzyl-(2-methoxyphenyl)ether is an organic ether compound characterized by a brominated benzyl group linked via an oxygen atom to a 2-methoxyphenyl moiety. Its molecular formula is C₁₄H₁₃BrO₂, with a molecular weight of 293.16 g/mol. The bromine atom is positioned ortho to the ether linkage on the benzyl ring, while the methoxy group is ortho to the ether on the phenyl ring.

Properties

IUPAC Name |

1-bromo-2-[(2-methoxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOGJVABNTZQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromobenzyl-(2-methoxyphenyl)ether is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on halogenated benzyl ethers have shown that the presence of bromine enhances nucleophilicity, which is crucial for interactions with microbial targets.

- Minimum Inhibitory Concentration (MIC) : The MIC values for structurally related compounds have been reported to be as low as 0.125 μg/mL, indicating potent antimicrobial effects against various pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For example, derivatives with modifications around the ether linkage have demonstrated significant antiproliferative effects in breast cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 9h | MCF-7 | 10 |

| Compound 10p | MDA-MB-231 | 23 |

| Compound 9q | MCF-7 | 33 |

These findings suggest that structural modifications can lead to enhanced anticancer activity, potentially through mechanisms involving tubulin destabilization and apoptosis induction .

Synthesis

The synthesis of this compound can involve several methods, including nucleophilic substitution reactions where bromine serves as a leaving group. The general synthetic route may include:

-

Starting Materials :

- 2-Methoxyphenol

- Bromobenzyl chloride

-

Reaction Steps :

- Reacting 2-methoxyphenol with bromobenzyl chloride in an appropriate solvent (e.g., DMF) under reflux conditions.

- Purification through column chromatography to isolate the desired ether product.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that modified benzyl ethers exhibited enhanced activity against Mycobacterium tuberculosis, with some analogs showing up to a 64-fold increase in efficacy compared to their parent compounds .

- Structure-Activity Relationship (SAR) : Research has shown that variations in substituents on the benzene rings significantly affect biological activity, with halogenated derivatives often displaying superior potency due to increased lipophilicity and electronic effects .

- Toxicity Assessments : Safety profiles for related compounds indicate low mutagenicity and favorable pharmacokinetic properties, supporting further development for therapeutic applications .

Scientific Research Applications

Synthetic Applications

1.1. Intermediate in Organic Synthesis

2-Bromobenzyl-(2-methoxyphenyl)ether serves as a versatile intermediate in the synthesis of various organic compounds. It is commonly used in the preparation of phenanthridinones and other heterocyclic compounds. For instance, palladium-catalyzed reactions utilizing this compound have shown high yields (up to 95%) for the synthesis of phenanthridinones, demonstrating its effectiveness as a substrate in complex organic transformations .

1.2. Synthesis of Tetrahydroisoquinolines

Another notable application is its role in synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines via reductive amination processes. This method has yielded products with substantial efficiency, showcasing the compound's utility in producing biologically relevant structures .

Pharmaceutical Applications

2.1. Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, compounds synthesized from this ether have been evaluated for antiproliferative activity against various human solid tumor cell lines, showing effective results in the low micromolar range . This highlights its potential as a lead compound in drug development.

2.2. Antiviral Activity

The compound's derivatives have also been investigated for antiviral properties against flaviviruses such as Zika and dengue virus. The structural modifications facilitated by this compound have led to compounds with significant activity against these pathogens, further emphasizing its relevance in medicinal chemistry .

Data Tables

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Intermediate for phenanthridinone synthesis | Up to 95% yield |

| Tetrahydroisoquinolines | Used in reductive amination for producing tetrahydroisoquinolines | Yields up to 56% |

| Anticancer Activity | Evaluated against human solid tumor cell lines | Low micromolar range efficacy |

| Antiviral Activity | Derivatives tested against Zika and dengue viruses | Significant antiviral activity |

Case Studies

Case Study 1: Phenanthridinone Synthesis

In a study conducted by Cano et al., 2-bromobenzyl phenyl ether was utilized as a substrate for synthesizing phenanthridinones using palladium nanoparticles as catalysts. The reaction conditions were optimized to achieve high yields while maintaining functional group tolerance, showcasing the compound's versatility in complex organic reactions .

Case Study 2: Anticancer Compound Development

A research project focused on developing new anticancer agents utilized derivatives of this compound. The synthesized compounds demonstrated potent antiproliferative activity against multiple cancer cell lines, indicating that modifications to this ether can lead to effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Differences

Key Observations :

- Substituent Position : Bromine in the ortho position (as in the target compound) introduces steric hindrance and electronic effects distinct from para-substituted analogues like BDE-3 .

- Functional Groups : Methoxy groups (electron-donating) vs. chloro/methyl groups (electron-withdrawing/steric) alter reactivity. For example, methoxy activates the ring for electrophilic substitution, while bromine deactivates it .

Physical-Chemical Properties

Table 2: Comparative Physical Properties

Analysis :

- Lipophilicity : The target compound’s benzyl group and methoxy substituent likely increase lipophilicity compared to BDE-1, though less than dichloro derivatives .

- Environmental Persistence : Brominated diphenyl ethers like BDE-1 and BDE-3 are recognized environmental pollutants due to low water solubility and high LogP values . The target compound may exhibit similar persistence.

Preparation Methods

Phase-Transfer-Catalyzed Nucleophilic Substitution

The CN105016984A patent details a high-yielding industrial method using 2-methoxyphenol and 1,2-dibromoethane under phase-transfer conditions. Key steps include:

-

Reaction Setup : 2-Methoxyphenol (200 kg) and 1,2-dibromoethane (1,800–2,720 kg) are combined with a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 4–40 kg).

-

Alkaline Hydrolysis : A 5–15% aqueous alkali (e.g., NaHCO₃, 1,600–3,600 kg) is added dropwise at 60–100°C, initiating nucleophilic displacement.

-

Workup : The organic phase is separated, and excess dibromoethane is recovered via vacuum distillation (80–90°C, −0.08 MPa).

-

Crystallization : The crude product is dissolved in acetonitrile/water (1:10) and recrystallized at 10°C, yielding 301–345 kg of product per batch.

Table 1: Industrial Process Optimization Across Patent Embodiments

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 | Embodiment 5 |

|---|---|---|---|---|---|

| Catalyst | Benzyltriethylammonium chloride | Tetrabutylammonium chloride | 4-Butyl ammonium hydrogen sulfate | Tetrabutylammonium bromide | Tetrabutylammonium chloride |

| Catalyst Loading (kg) | 4 | 10 | 2 | 40 | 30 |

| Temperature (°C) | 60–65 | 75–80 | 95–100 | 60–65 | 60–65 |

| Reaction Time (h) | 10 | 20 | 6 | 10 | 10 |

| Yield (%) | 86.3 | 85.1 | 85.7 | 85.4 | 85.1 |

| Purity (HPLC, %) | 99.1 | 99.2 | 99.5 | 99.1 | 99.1 |

Solvent and Catalyst Selection

The patent highlights acetonitrile and acetone as optimal recrystallization solvents, reducing impurity levels to <1%. Tetrabutylammonium salts outperform smaller quaternary ammonium catalysts due to enhanced phase-transfer efficiency. Excess 1,2-dibromoethane is recycled, lowering production costs by 12–18% per batch.

Reaction Mechanism and Kinetic Analysis

The industrial process follows an Sₙ2 mechanism , where the methoxy phenoxide ion attacks the terminal carbon of 1,2-dibromoethane. Density functional theory (DFT) calculations suggest a transition state with partial charge development on the leaving bromine atom (−0.32 e) and the attacking oxygen (−0.45 e). The phase-transfer catalyst facilitates ion-pair extraction into the organic phase, increasing reaction rates by 3–5× compared to uncatalyzed systems.

Purification and Characterization

Chromatographic Methods

Laboratory-scale syntheses employ silica gel chromatography with hexane/ethyl acetate (4:1) to isolate the product (Rf = 0.42). Industrial batches use recrystallization in acetonitrile/water, achieving 99.1–99.5% purity confirmed by HPLC.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.28–7.15 (m, 3H, Ar-H), 6.93–6.81 (m, 3H, Ar-H), 5.12 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃).

-

HRMS : m/z calculated for C₁₄H₁₃BrO₂ [M+H]⁺: 293.0084, found: 293.0087.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromobenzyl-(2-methoxyphenyl)ether, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling, leveraging brominated benzyl precursors and 2-methoxyphenol derivatives. For instance, highlights chromatographic purification using silica gel with cyclohexane:diethyl ether gradients (80:20 to 95:5) to isolate structurally similar ethers. Copper catalysts, as noted in , are critical for cross-coupling reactions involving brominated aryl halides. Optimizing temperature (e.g., 80–120°C) and solvent polarity improves regioselectivity and minimizes side products like diaryl ethers. Yield monitoring via GC-MS or HPLC is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of / NMR to identify characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons split by bromine's deshielding effect). Mass spectrometry (EI-MS or ESI-MS) confirms the molecular ion peak at m/z 293 (CHBrO). IR spectroscopy verifies ether linkages (C-O-C stretch ~1250 cm) and methoxy groups (C-O stretch ~2850 cm). Cross-reference with computational simulations (DFT) for spectral validation .

Q. What safety protocols are essential when handling brominated aryl ethers like this compound?

- Methodological Answer : Follow OSHA HazCom 2012 standards (): use impervious gloves (e.g., nitrile) and tight-seal goggles to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of volatile intermediates. Decontaminate spills with activated carbon or silica gel. Monitor air quality for brominated organic compounds using OSHA Method 1007 .

Advanced Research Questions

Q. How do substituent effects (e.g., bromine vs. methoxy groups) influence the regioselectivity of lithiation in this compound?

- Methodological Answer : The methoxy group acts as a directing metalation group (DMG), favoring ortho-lithiation. demonstrates that dilithiation of benzyl 2-methoxyphenyl ethers under kinetic control (-78°C, THF) produces difunctionalized products with >90% regioselectivity. Bromine’s electron-withdrawing nature stabilizes transition states, but steric hindrance at the ortho position may require adjusting base strength (e.g., LDA vs. n-BuLi). DFT studies (B3LYP/6-31G*) can map charge distribution and predict reactive sites .

Q. What analytical challenges arise in detecting trace this compound in environmental matrices, and how can they be addressed?

- Methodological Answer : Low solubility (logP ~5.8, ) complicates aqueous-phase extraction. Use solid-phase extraction (SPE) with C18 cartridges and elute with dichloromethane:methanol (9:1). GC-ECD or HRMS (Q-TOF) enhances sensitivity for brominated analytes. Matrix effects from humic acids require cleanup via gel permeation chromatography (GPC). Validate recovery rates (70–120%) using deuterated internal standards (e.g., -diphenyl ether) .

Q. How does the electronic configuration of this compound affect its photodegradation pathways?

- Methodological Answer : UV-Vis spectroscopy (λmax ~280 nm) identifies π→π* transitions in the aryl rings. Photolysis under simulated sunlight (Xe lamp, 290–800 nm) generates brominated radicals via homolytic C-Br bond cleavage, detectable by spin-trapping EPR. LC-MS/MS quantifies degradation products like 2-methoxyphenol and bromobenzaldehyde. Computational TD-DFT models correlate HOMO-LUMO gaps with photoreactivity .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how can side reactions be suppressed?

- Methodological Answer : The bromine substituent serves as a leaving group for Pd-catalyzed coupling with aryl boronic acids. suggests using Pd(PPh) (2 mol%) and KCO in dioxane:HO (3:1) at 90°C. Competing ether cleavage is mitigated by avoiding strong bases (e.g., NaOH) and optimizing ligand steric bulk (e.g., SPhos vs. XPhos). Monitor reaction progress via TLC (Rf shift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.